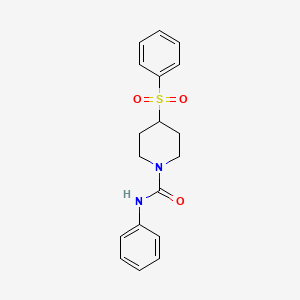

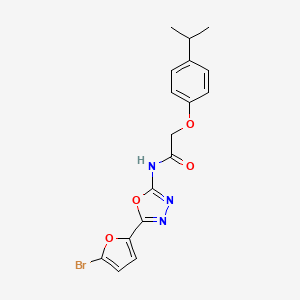

N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide” is a compound that likely belongs to the class of phenylpiperidines . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide” are not available, general methods for synthesizing phenylpiperidines involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Aplicaciones Científicas De Investigación

Enzyme Inhibition Applications :

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Compounds similar to N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of neurodegenerative diseases like Alzheimer's. For example, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives showed potential as excellent inhibitors of AChE and BChE (Khalid, Rehman, & Abbasi, 2014).

Therapeutic Applications :

- Antidepressant and Antidementia Agents : Certain derivatives of N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide have shown promise as potent inhibitors of acetylcholinesterase, which is significant in the development of antidementia and antidepressant agents. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant activity against acetylcholinesterase, suggesting potential as antidementia agents (Sugimoto et al., 1990).

- Selective Serotonin Receptor Agonists : Some benzamide derivatives with a phenylsulfonyl group have been identified as selective serotonin 4 receptor agonists, which could be useful as prokinetic agents affecting gastrointestinal motility (Sonda et al., 2004).

Chemical Synthesis and Catalysis Applications :

- Synthesis of Sulfonyl Hydrazone Derivatives : The sulfonyl hydrazone scaffold, which can include the phenylsulfonyl piperidine structure, plays an important role in medicinal chemistry. It has been used in the synthesis of compounds with antioxidant and anticholinesterase activity, demonstrating its versatility in creating biologically active molecules (Karaman et al., 2016).

- Lewis Basic Catalysts : Derivatives of l-piperazine-2-carboxylic acid, which can be structurally related to N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing the chemical versatility of these compounds (Wang et al., 2006).

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(19-15-7-3-1-4-8-15)20-13-11-17(12-14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCPYFYSSODZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2686242.png)

![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2686248.png)

![2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)

![6-Benzylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2686261.png)

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2686262.png)